
N,N'-Bis(9-acridinyl)-1,14-tetradecanediamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-Bis(9-acridinyl)-1,14-tetradecanediamine is a compound that belongs to the class of acridine derivatives Acridine and its derivatives are well-known for their ability to bind to DNA and RNA, making them of significant interest in biochemical and medicinal research
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis(9-acridinyl)-1,14-tetradecanediamine typically involves the reaction of 9-acridinyl derivatives with a diamine. One common method involves the monocyanoethylation of 4-methoxybenzylamine followed by treatment with 4-chlorobutyronitrile to give a dinitrile. Subsequent in situ reduction with lithium aluminium hydride yields the corresponding diamine . The diamine then reacts smoothly with 9-methoxyacridine to form the bis(9-acridinyl) compound .
Industrial Production Methods
While specific industrial production methods for N,N’-Bis(9-acridinyl)-1,14-tetradecanediamine are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using scalable reagents and solvents, and employing purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N,N’-Bis(9-acridinyl)-1,14-tetradecanediamine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminium hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the acridine moiety.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminium hydride.
Solvents: Common solvents include dichloromethane, ethanol, and water.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield acridine N-oxides, while reduction can produce various reduced forms of the acridine derivatives.
Wissenschaftliche Forschungsanwendungen
N,N’-Bis(9-acridinyl)-1,14-tetradecanediamine has several scientific research applications:
Chemistry: Used as a DNA intercalating agent in studies of DNA structure and function.
Biology: Employed in research on DNA-binding proteins and nucleic acid interactions.
Medicine: Investigated for its potential as an anti-cancer agent due to its ability to intercalate into DNA and disrupt cellular processes.
Industry: Utilized in the development of new materials and chemical processes involving DNA-binding compounds
Wirkmechanismus
The primary mechanism of action of N,N’-Bis(9-acridinyl)-1,14-tetradecanediamine involves intercalation into DNA. The acridine moieties insert between adjacent base pairs in the DNA duplex, stabilizing the structure through van der Waals forces and ionic interactions with the phosphate backbone . This intercalation can disrupt DNA replication and transcription, leading to cell death, which is particularly useful in cancer treatment.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N’-Bis(3-propoxy-9-acridinyl)-1,6-hexanediamine: Another acridine derivative with similar DNA intercalating properties.
N,N’-Bis[7-(9-acridinylamino)heptyl]pentanediamide: A compound with a similar structure but different spacer length and functional groups.
Uniqueness
N,N’-Bis(9-acridinyl)-1,14-tetradecanediamine is unique due to its specific spacer length and the presence of two acridine moieties, which enhance its DNA-binding affinity and specificity. This makes it particularly effective in applications requiring strong and selective DNA intercalation.
Eigenschaften
CAS-Nummer |
63283-20-5 |
|---|---|
Molekularformel |
C40H46N4 |
Molekulargewicht |
582.8 g/mol |
IUPAC-Name |
N,N'-di(acridin-9-yl)tetradecane-1,14-diamine |
InChI |
InChI=1S/C40H46N4/c1(3-5-7-9-19-29-41-39-31-21-11-15-25-35(31)43-36-26-16-12-22-32(36)39)2-4-6-8-10-20-30-42-40-33-23-13-17-27-37(33)44-38-28-18-14-24-34(38)40/h11-18,21-28H,1-10,19-20,29-30H2,(H,41,43)(H,42,44) |
InChI-Schlüssel |
QOYFRPOFXWKTBN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NCCCCCCCCCCCCCCNC4=C5C=CC=CC5=NC6=CC=CC=C64 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,1',1''-[(2-Phenylethane-1,1,2-triyl)tris(sulfanediylmethylene)]tribenzene](/img/structure/B14498185.png)


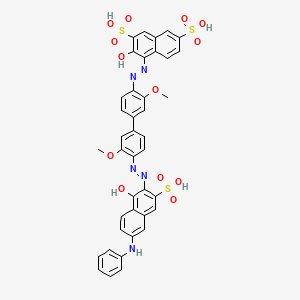
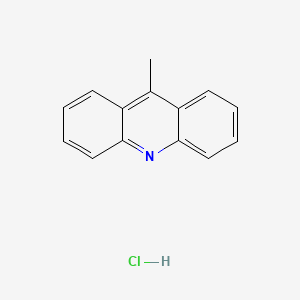
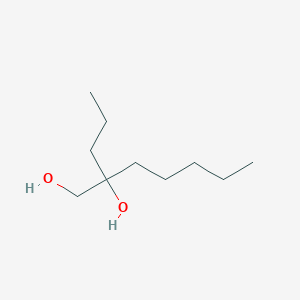
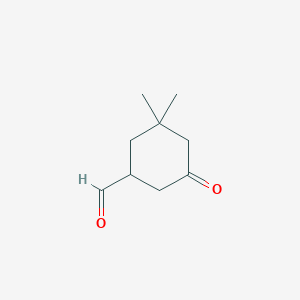


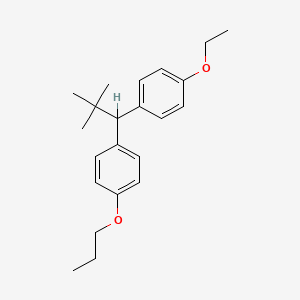
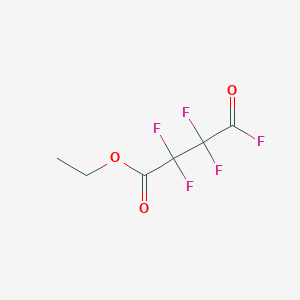
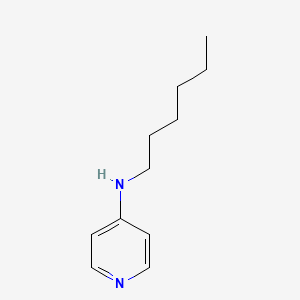
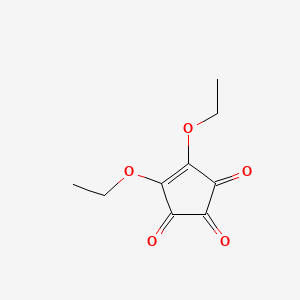
![2-{2-Ethoxy-4-[ethyl(4-methylphenyl)amino]benzoyl}benzoic acid](/img/structure/B14498280.png)
